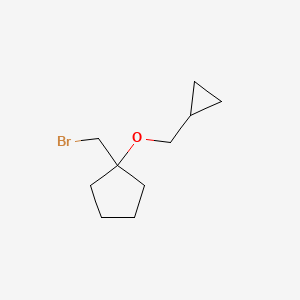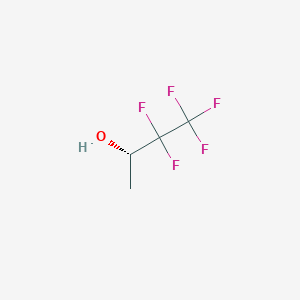
(2-Bromo-4-nitrobenzyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-nitrobenzyl)hydrazine is a chemical compound characterized by a bromine atom and a nitro group attached to a benzene ring, which is further connected to a hydrazine group
Synthetic Routes and Reaction Conditions:
Bromination and Nitration: The synthesis of this compound typically involves the bromination of 4-nitrobenzyl chloride followed by nitration. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.
Hydrazinolysis: The final step involves the reaction of the brominated nitrobenzyl compound with hydrazine hydrate under acidic conditions to form the hydrazine derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are typically used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or other suitable solvents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Amino derivatives such as (2-Bromo-4-aminobenzyl)hydrazine.
Substitution Products: Alkyl or aryl substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2-Bromo-4-nitrobenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2-Bromo-4-nitrobenzyl)hydrazine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
4-Bromo-2-nitrobenzylhydrazine: Similar structure but different positions of the bromine and nitro groups.
2-Bromo-4-nitrobenzylamine: Similar to the hydrazine derivative but with an amine group instead of hydrazine.
Uniqueness: (2-Bromo-4-nitrobenzyl)hydrazine is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both bromine and nitro groups on the benzene ring, along with the hydrazine moiety, makes it a versatile compound for various chemical transformations.
Propiedades
Fórmula molecular |
C7H8BrN3O2 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
(2-bromo-4-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrN3O2/c8-7-3-6(11(12)13)2-1-5(7)4-10-9/h1-3,10H,4,9H2 |
Clave InChI |
WLPGOHJSTOOECX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)









![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)



